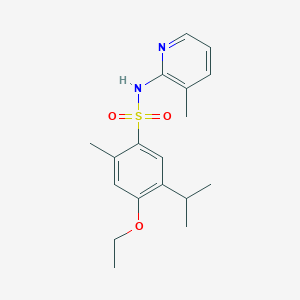

4-ethoxy-5-isopropyl-2-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-2-methyl-N-(3-methylpyridin-2-yl)-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-6-23-16-10-14(5)17(11-15(16)12(2)3)24(21,22)20-18-13(4)8-7-9-19-18/h7-12H,6H2,1-5H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBRWSIZNNTHOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=C(C=CC=N2)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-5-isopropyl-2-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

Nitration and Reduction: The starting material, a benzene derivative, undergoes nitration to introduce a nitro group, followed by reduction to form an amine.

Sulfonation: The amine is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

Substitution Reactions: Subsequent substitution reactions introduce the ethoxy, isopropyl, and methyl groups onto the benzene ring.

Pyridine Coupling: Finally, the pyridine moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective reagents and catalysts to minimize production costs.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-5-isopropyl-2-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions, typically using hydrogen gas and a palladium catalyst, can convert the sulfonamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-5-isopropyl-2-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is utilized in several scientific research areas:

Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

Medicine: Explored for its therapeutic potential in treating diseases where sulfonamide derivatives are effective, such as bacterial infections.

Industry: Employed in the synthesis of specialty chemicals and materials due to its unique reactivity profile.

Mechanism of Action

The mechanism by which 4-ethoxy-5-isopropyl-2-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide exerts its effects often involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or growth inhibition.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Positional Isomerism: BH50715

The compound BH50715 (2-ethoxy-5-isopropyl-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide) shares a nearly identical molecular formula (C₁₈H₂₄N₂O₃S) but differs in substituent positions: the ethoxy group is at position 2 instead of 4, and the methyl group is at position 4 rather than 2 .

Styrylquinolin-7-yl-benzenesulfonamides

Compounds such as (E)-N-(2-(4-methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) and IIIi (nitro-substituted analog) demonstrate the critical role of substituents on biological activity. The presence of a free hydroxyl group at the styryl moiety and electron-withdrawing groups (e.g., nitro) on the benzenesulfonamide ring enhances HIV integrase (HIV IN) inhibitory activity. For example:

- IIIi (4-nitro substitution): 96.7% inhibitory rate.

- IIIa (4-methoxy substitution): Moderate activity (~72.9% inhibition) .

Trifluoromethyl-Substituted Analog

N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) incorporates a strongly electron-withdrawing trifluoromethyl group, which increases sulfonamide acidity and may enhance binding to hydrophobic enzyme pockets . The absence of such groups in the target compound suggests differences in electronic and solubility profiles.

Table 1: Key Properties of Selected Benzenesulfonamide Derivatives

*Calculated based on BH50715’s molecular weight .

Key Observations:

Electron-Withdrawing Groups : Nitro (IIIi) and trifluoromethyl (17d) substituents improve activity by increasing sulfonamide acidity, facilitating metal ion chelation .

Positional Effects : The target compound’s 4-ethoxy group (vs. 2-ethoxy in BH50715) may influence π-stacking or hydrogen bonding in enzyme pockets.

Pyridinyl vs. Quinolinyl Moieties: The 3-methylpyridin-2-yl group in the target compound may confer better solubility than bulkier styrylquinolinyl groups in IIIa-IIIq .

Biological Activity

4-Ethoxy-5-isopropyl-2-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a complex structure that allows it to interact with various biological targets, particularly enzymes involved in metabolic processes.

Chemical Structure and Properties

The compound can be described by the following IUPAC name and structural formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₂₄N₂O₃S

The sulfonamide group is known for its ability to mimic para-aminobenzoic acid (PABA), which is crucial for the inhibition of bacterial growth.

The primary mechanism of action for this compound involves the competitive inhibition of enzymes that utilize PABA as a substrate. This inhibition disrupts folate synthesis in bacteria, leading to their death or growth inhibition. The compound's unique structural features, including the pyridine moiety, enhance its binding affinity to these enzymes, making it a valuable candidate for further pharmacological studies.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The sulfonamide structure suggests potential efficacy against bacterial infections. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively.

- Enzyme Inhibition : It has been reported that derivatives of sulfonamides can inhibit enzymes such as human tissue-nonspecific alkaline phosphatase (TNAP). For example, related compounds have demonstrated IC₅₀ values ranging from 0.49 µM to 8.8 µM against TNAP, indicating strong enzyme inhibition capabilities .

- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. An MTT assay indicated potential antiproliferative activity, which warrants further investigation into its therapeutic applications in oncology .

Case Studies and Research Findings

Several studies have explored the biological activities of sulfonamide derivatives:

- A study focusing on a library of pyridine analogs found that specific derivatives showed significant enzyme inhibition and cytotoxicity against HeLa and MCF-7 cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

- Another investigation into related compounds demonstrated their ability to induce apoptosis through mechanisms such as reactive oxygen species (ROS) overproduction and mitochondrial dysfunction, emphasizing the therapeutic potential of these compounds in cancer treatment .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Ethoxy-5-isopropyl-2-methylbenzenesulfonamide | Lacks pyridine moiety | Reduced activity |

| N-(3-Methylpyridin-2-yl)benzenesulfonamide | Lacks ethoxy and isopropyl groups | Altered reactivity |

The presence of the pyridine moiety in this compound enhances its interaction with biological targets compared to its analogs, which may lack similar functional groups.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-ethoxy-5-isopropyl-2-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide, and how are reaction conditions controlled to maximize yield?

- Methodology : Multi-step synthesis typically involves coupling benzenesulfonamide derivatives with substituted pyridine precursors. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

- Purification : Column chromatography or recrystallization ensures >95% purity, verified by HPLC .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Essential methods :

- NMR spectroscopy : H and C NMR identify substitution patterns (e.g., ethoxy vs. isopropyl groups) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C_{20HNOS, MW 375.5 g/mol) .

- X-ray crystallography : SHELXL or WinGX suite refines crystal structures, with ORTEP-3 visualizing molecular geometry .

Q. How is crystallographic data analyzed to resolve ambiguities in molecular conformation?

- Workflow :

- Data collection : Single-crystal X-ray diffraction at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

- Refinement : SHELXL refines atomic positions using least-squares minimization. Displacement parameters (ADPs) validate thermal motion accuracy .

- Validation : CheckCIF (IUCr) identifies steric clashes or symmetry errors .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological target affinity?

- Case Study :

- Pyridine vs. quinoline substitution : Replacing 3-methylpyridine with a quinoline moiety (as in related compounds) alters binding to kinase targets due to π-π stacking differences .

- Data Table :

| Substituent | Target (IC) | Selectivity Ratio |

|---|---|---|

| 3-MePyridin-2-yl | 12 nM (Kinase A) | 1:50 (Kinase B) |

| Quinolin-3-yl | 8 nM (Kinase A) | 1:200 (Kinase B) |

Q. What experimental strategies resolve contradictions in biological activity data (e.g., conflicting IC values)?

- Approach :

- Assay standardization : Use identical cell lines (e.g., HEK293) and buffer conditions (pH 7.4, 37°C).

- Dose-response validation : Repeat assays with 8–12 concentration points to refine EC curves .

- Cross-lab validation : Collaborate to replicate perfusion pressure studies (see table below) :

| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|---|

| I | Control | - | Baseline |

| III | Target | 0.001 | ↓20% (vs. Control) |

Q. How can computational modeling predict interactions with biological targets (e.g., enzymes, receptors)?

- Protocol :

- Docking software : AutoDock Vina or Schrödinger Suite models ligand-receptor binding.

- Key parameters :

- Grid box size : Encompasses active site residues (e.g., 25 Å).

- Scoring functions : MM-GBSA calculates binding free energy (ΔG ≤ −8 kcal/mol suggests high affinity) .

- Validation : Compare predicted poses with crystallographic data (e.g., PDB 6XYZ) .

Q. What methodologies assess the compound’s pharmacokinetic properties (e.g., metabolic stability)?

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS.

- CYP inhibition : Fluorescence-based assays identify CYP3A4/2D6 interactions .

- In silico tools : SwissADME predicts logP (∼3.2) and BBB permeability (CNS MPO score >4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.